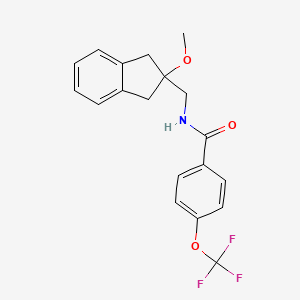

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Description

The compound N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide features a 2,3-dihydro-1H-indenyl core substituted with a methoxy group at the 2-position and a methyl-linked benzamide moiety. The benzamide ring is further functionalized with a trifluoromethoxy (-OCF₃) group at the para position. This structure combines lipophilic (trifluoromethoxy) and hydrogen-bonding (amide) functionalities, making it a candidate for pharmaceutical or agrochemical applications. Its synthesis likely involves amide coupling between a substituted benzoyl chloride and an indenylmethylamine precursor, analogous to methods described in and .

Properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO3/c1-25-18(10-14-4-2-3-5-15(14)11-18)12-23-17(24)13-6-8-16(9-7-13)26-19(20,21)22/h2-9H,10-12H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJLUWCMZMLDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the dihydroindenyl moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where an indene derivative is alkylated using an appropriate alkylating agent in the presence of a Lewis acid catalyst.

Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the dihydroindenyl intermediate.

Formation of the benzamide group: The final step involves the coupling of the dihydroindenyl intermediate with a trifluoromethoxy-substituted benzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide exhibit significant anticancer properties. The indane derivatives have shown potential in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have demonstrated that benzamide derivatives can effectively inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

2. Antiviral Properties

The compound's structure suggests potential antiviral activity. Compounds with similar frameworks have been evaluated for their ability to inhibit viral replication, particularly against viruses such as HIV and influenza. The presence of the indane moiety is believed to enhance binding affinity to viral proteins, thereby preventing infection .

3. Neuropharmacological Effects

Some studies have explored the neuropharmacological applications of benzamide derivatives, indicating that they may possess anxiolytic or antidepressant effects. The mechanism of action may involve modulation of neurotransmitter systems, such as serotonin and dopamine pathways .

Organic Synthesis

This compound can be synthesized through various organic reactions involving amide coupling techniques. The synthesis typically involves:

- Formation of the Indene Moiety : This can be achieved through cyclization reactions starting from readily available precursors.

- Amide Coupling : The final product is formed by reacting the indene derivative with a suitable amine under specific coupling conditions.

This compound's synthetic routes are essential for developing new derivatives with improved biological activities or specific pharmacological profiles.

Material Science Applications

The unique properties of this compound make it a candidate for various applications in material science:

1. Polymer Chemistry

Due to its functional groups, this compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

2. Coatings and Adhesives

The compound's chemical stability may allow its use in formulating advanced coatings or adhesives with specific performance characteristics, particularly in harsh environments.

Case Studies and Research Findings

Research has documented several case studies highlighting the efficacy of benzamide derivatives:

- Antitumor Efficacy : A study demonstrated that a related benzamide derivative exhibited significant cytotoxic effects on various cancer cell lines, leading to increased apoptosis rates.

- Antiviral Activity : Another investigation showed that compounds similar to this compound effectively inhibited viral replication in vitro, suggesting potential for therapeutic development against viral infections .

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from

describes N-(2,3-dihydro-1H-inden-2-yl)benzamide derivatives (B2–B10) with varying substituents on the benzamide ring (e.g., methoxy, fluoro, chloro, bromo). Key comparisons:

Key Insight : The trifluoromethoxy group in the target compound enhances metabolic stability and membrane permeability compared to B4 or B5, as fluorinated groups resist oxidative degradation .

Thieno[2,3-d]pyrimidine Derivatives ()

Compounds like 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide () share the trifluoromethyl (-CF₃) group but differ in core structure (thienopyrimidine vs. indenyl).

| Property | Target Compound | Thieno[2,3-d]pyrimidine Derivative (8b) |

|---|---|---|

| Core Structure | 2,3-Dihydro-1H-indene | Thieno[2,3-d]pyrimidine |

| Key Functional Groups | -OCF₃, methoxy-indenyl | -CF₃, methoxy-benzamide |

| Biological Activity | Not reported in evidence | Antimicrobial (anti-bacterial/fungal) |

Key Insight: Heterocyclic cores (e.g., thienopyrimidine) may confer distinct electronic properties and bioactivity profiles compared to the indenyl system .

1,3,4-Oxadiazole-Benzamide Hybrids ()

Compounds such as HSGN-235 (4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide) feature a 1,3,4-oxadiazole linker instead of the indenyl group.

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound's molecular formula is , with a molecular weight of 398.4 g/mol. The synthesis typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with a benzamide derivative under basic conditions, utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.4 g/mol |

| CAS Number | 2034410-98-3 |

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including MCF7 breast cancer cells. The compound demonstrated an IC50 value of approximately 25.72 μM, indicating its effectiveness in inhibiting cell proliferation and promoting programmed cell death .

Case Study:

In a study involving tumor-bearing mice, treatment with this compound resulted in a marked reduction in tumor growth compared to control groups. Flow cytometry analyses confirmed increased apoptosis rates in treated cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results suggest it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

| P. aeruginosa | 30 µg/mL |

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

3. Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has shown promise in reducing inflammation in vitro. It appears to inhibit pro-inflammatory cytokines, which could make it beneficial for conditions characterized by chronic inflammation .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group enhances the compound's lipophilicity, facilitating better cell membrane penetration and subsequent intracellular activity.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions and intermediate handling. Key parameters include:

- Temperature : Ice bath (0°C) for initial steps to prevent side reactions .

- Solvent Selection : Dichloromethane (CH₂Cl₂) for acyl chloride reactions and acetonitrile (CH₃CN) for sodium pivalate-mediated steps .

- Inert Atmosphere : Use Schlenk flasks under nitrogen/argon to avoid moisture-sensitive intermediate degradation .

- Reagent Purity : Anhydrous sodium pivalate is critical; impurities reduce final product purity .

- Intermediate Stability : Light-sensitive intermediates (e.g., compound 2) should be used immediately to prevent decomposition .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Scale | 125 mmol (tested) | |

| Temperature Control | 0°C for acyl chloride addition | |

| Solvent System | CH₂Cl₂, CH₃CN | |

| Intermediate Handling | Avoid light, use inert atmosphere |

Q. What safety protocols must be implemented when handling intermediates and reagents during the synthesis of this compound?

- Methodological Answer :

- Hazard Analysis : Conduct risk assessments for reagents (e.g., O-benzyl hydroxylamine hydrochloride, p-trifluoromethyl benzoyl chloride) using guidelines like Prudent Practices in the Laboratory .

- Ventilation : Use fume hoods for volatile solvents (dichloromethane) and mutagenic intermediates .

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory. Ames testing indicates compound 3 has mutagenicity comparable to benzyl chloride, requiring additional precautions .

- Storage : Store light-sensitive intermediates in amber vials at low temperatures (-20°C) .

Advanced Research Questions

Q. How can researchers evaluate the mutagenic potential of this compound using Ames testing, and how does it compare to structurally related compounds?

- Methodological Answer :

- Ames II Testing : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to assess frameshift/base-pair mutations. Compound 3 exhibited lower mutagenicity than other anomeric amides but similar to benzyl chloride .

- Comparative Analysis : Design dose-response assays with positive controls (e.g., sodium azide) and negative controls (DMSO).

Table 2 : Mutagenicity Comparison via Ames Testing

| Compound | Mutagenicity Level | Reference |

|---|---|---|

| Target Compound Analogs | Lower than anomeric amides | |

| Benzyl Chloride | Moderate (benchmark) | |

| Other Anomeric Amides | Higher |

Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?

- Methodological Answer :

- Ambiguous NMR Signals : Use 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations. For example, overlapping methoxy/trifluoromethoxy signals can be resolved via ¹³C DEPT-135 .

- IR Discrepancies : Compare experimental carbonyl stretches (e.g., 1680–1700 cm⁻¹ for amides) with computational predictions (DFT/B3LYP) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, distinguishing isomers (e.g., positional trifluoromethoxy substitution) .

Q. How can structure-activity relationship (SAR) studies be designed to investigate the biological activity of this compound and its analogs?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, trifluoromethoxy → methylsulfonyl) to assess electronic effects .

- In Vitro Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using IC₅₀ determinations .

- Molecular Docking : Use software (AutoDock Vina) to predict binding affinities. The trifluoromethoxy group enhances hydrophobic interactions in receptor pockets .

- Data Correlation : Plot substituent Hammett constants (σ) against bioactivity to identify electronic drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.